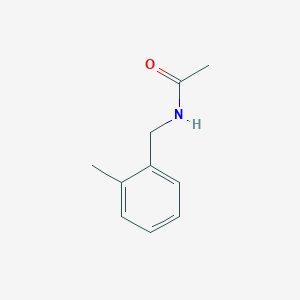

N-(2-methylbenzyl)acetamide

Description

It is synthesized via a multi-step route involving sulfonamide intermediates and cyclohexyl glycine derivatives. According to , this compound (designated as II-27) was obtained as a white solid with a yield of 52.1% and a melting point of 135–137°C . Its structure was confirmed using ¹H-NMR, ¹³C-NMR, EIMS, and elemental analysis. The 2-methylbenzyl substituent imparts moderate steric bulk and electron-donating properties, which influence its physical and chemical behavior.

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-[(2-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12) |

InChI Key |

IEDUYFDGPFWNLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Analogous Sulfonamide Derivatives ()

N-(2-methylbenzyl)acetamide (II-27) belongs to a series of (1R,2S)-2-(2-(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)acetamide derivatives. Key analogs and their properties are compared below:

| Compound ID | Substituent on Benzyl Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| II-24 | 2-Trifluoromethoxyphenyl | 75.3 | 147–148 |

| II-25 | 2-Chlorobenzyl | 50.8 | 130–131 |

| II-26 | 2-Bromobenzyl | 54.6 | 123–124 |

| II-27 | 2-Methylbenzyl | 52.1 | 135–137 |

| II-28 | 2-Bromophenethyl | 45.2 | 113–115 |

Key Observations :

- Yield : The trifluoromethoxy-substituted derivative (II-24) exhibited the highest yield (75.3%), likely due to enhanced electronic stabilization during synthesis.

- Melting Points : The methyl-substituted II-27 (135–137°C) shows a higher melting point than bromo- or chloro-substituted analogs (II-25, II-26), suggesting that the electron-donating methyl group enhances crystal lattice stability compared to halogens .

Trifluoroacetamide Derivative ()

2,2,2-Trifluoro-N-(2-methylbenzyl)acetamide (2b) replaces the acetyl group’s methyl with a trifluoromethyl group. This substitution significantly alters its electronic properties:

- The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s electrophilicity.

- ¹³C-NMR data (CDCl₃) for this derivative reveals a carbonyl carbon resonance at δ 168.1 ppm, compared to δ ~170 ppm for non-fluorinated acetamides, indicating reduced electron density at the carbonyl due to fluorine’s inductive effect .

N-(3-methylbutyl)acetamide in Botrytized Wines ()

N-(3-methylbutyl)acetamide is a marker of noble rot infection in wines. Unlike this compound, its linear alkyl chain (3-methylbutyl) enhances volatility, contributing to its detection in wine aromas. The benzyl group in II-27 likely reduces volatility but increases lipophilicity, making it more suitable for pharmaceutical applications .

Halogenated and Hydroxylated Analogs ()

- N-(3-chloro-4-hydroxyphenyl)acetamide () : The chloro and hydroxyl groups introduce hydrogen-bonding capacity, increasing solubility in polar solvents compared to II-26.

- N-(2-hydroxyphenyl)acetamide () : The hydroxyl group enables chelation with metals, contrasting with II-27’s methyl group, which lacks such functionality .

Metabolic Stability ()

This compound’s metabolic fate can be inferred from studies on fluorenyl analogs. For example, N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation in rat tissues, whereas II-27’s benzyl group may sterically hinder enzymatic hydrolysis, enhancing metabolic stability .

Data Tables

Table 1: Physical Properties of Key Acetamide Derivatives

| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Feature |

|---|---|---|---|---|

| This compound (II-27) | 2-Methylbenzyl | 135–137 | 52.1 | Moderate lipophilicity |

| N-(2-chlorobenzyl)acetamide (II-25) | 2-Chlorobenzyl | 130–131 | 50.8 | Electron-withdrawing Cl |

| 2,2,2-Trifluoro-N-(2-methylbenzyl)acetamide | CF₃ | Not reported | Not reported | Enhanced electrophilicity |

| N-(3-methylbutyl)acetamide | 3-Methylbutyl | Not reported | Not reported | High volatility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.